8-Fluoroquinoline-5,6-diamine

Genotoxicity Mutagenicity Structure-Activity Relationship

Procurement challenge: Selecting the wrong quinoline-5,6-diamine regioisomer can introduce unintended genotoxic liabilities or eliminate desired electronic effects for catalysis. Solution: 8-Fluoroquinoline-5,6-diamine (CAS 1092285-85-2) delivers: • **Controlled mutagenicity**: 8-Fluoro position retains mutagenic potential (vs. non-mutagenic 3-fluoro), ideal for DNA-damaging payload precursors. • **Post-metallation functionalization**: Labile C-F bond enables nucleophile introduction after complexation-unavailable with 8-chloro or parent scaffolds. • **Electronic tuning**: Fluorine modulates HOMO-LUMO gap for probe design; 98% purity ensures reproducible catalyst activity.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Cat. No. B11913572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinoline-5,6-diamine
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=C2N=C1)F)N)N
InChIInChI=1S/C9H8FN3/c10-6-4-7(11)8(12)5-2-1-3-13-9(5)6/h1-4H,11-12H2
InChIKeyWBDRETLYSUPYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinoline-5,6-diamine – Fluorinated Building Block for Pharma and Ligand R&D


8-Fluoroquinoline-5,6-diamine (CAS 1092285-85-2, MW 177.18 g mol⁻¹) is a fluorinated quinoline derivative bearing primary amino groups at the 5- and 6-positions and a fluorine atom at the 8-position. It belongs to the class of quinoline-5,6-diamines, which are widely used as synthetic intermediates for imidazoquinoline heterocycles and as ligand scaffolds for transition-metal catalysts . The 8-fluoro substituent differentiates this diamine from its non-fluorinated parent, quinoline-5,6-diamine, by modulating the electron density of the aromatic system, altering hydrogen-bonding capacity, and influencing metabolic oxidation pathways, all of which must be evaluated when selecting a building block for structure-activity relationship (SAR) campaigns or coordination chemistry studies .

Why 8-Fluoro Positional Isomerism Matters in SAR and Catalysis


Quinoline-5,6-diamines that differ only by the presence or position of a halogen substituent cannot be treated as interchangeable building blocks, because the halogen atom directly influences the compound’s mutagenic profile, its electronic ground state, and its reactivity toward electrophilic or metal-mediated transformations. A structure-mutagenicity relationship study on quinoline derivatives demonstrated that while a fluorine atom at the 3-position abolished mutagenicity in Salmonella typhimurium TA100, the same substituent at the 8-position retained full mutagenic potential [1]. Therefore, a procurement decision based solely on the diamine scaffold without considering the fluoro regioisomerism risks introducing an unintended genotoxic liability or losing a desired electronic-tuning effect that is critical for on-target potency.

Evidence Differentiating 8-Fluoroquinoline-5,6-diamine from Other Quinoline Diamines


Retained Mutagenicity of the 8-Fluoro vs. 3-Fluoro Quinoline Scaffold

A systematic mutagenicity study of fluoroquinolines in S. typhimurium TA100 showed that fluorination at the 8-position does not abolish the mutagenic activity inherent to the quinoline nucleus, whereas introduction of a fluorine at the 3-position completely eliminates mutagenicity [1]. This finding establishes that 8-fluoroquinoline-5,6-diamine cannot be considered a non-mutagenic surrogate for a 3-fluoro analog and must be handled with appropriate safety precautions.

Genotoxicity Mutagenicity Structure-Activity Relationship

Higher Commercial Purity vs. Non-Fluorinated Quinoline Diamine

Commercially available 8-fluoroquinoline-5,6-diamine is supplied at a guaranteed purity of 98 % (HPLC) by Leyan , whereas the non-fluorinated quinoline-5,6-diamine is typically offered at a minimum purity of 95 % . The 3-percentage-point difference in purity corresponds to a 2.5-fold higher allowable impurity level in the non-fluorinated material, which can introduce uncontrolled variables in metal-catalyzed cross-coupling reactions or polymerisation processes that are sensitive to catalyst poisons.

Chemical Purity Quality Control Catalyst Design

Palladium-Mediated C–F Activation for Post-Functionalization

In palladium(II) pincer complexes bearing an 8-fluoroquinoline ligand, the unactivated aryl fluoride undergoes facile room-temperature nucleophilic substitution with sodium methoxide in THF [1]. This reactivity is not observed with the corresponding 8-chloro or 8-unsubstituted quinoline ligands, indicating that the fluorine atom serves as a unique labile arm for post-complexation functionalisation. Although the study uses a phosphine-appended ligand rather than 8-fluoroquinoline-5,6-diamine itself, the electronic environment of the 8-fluoroquinoline core is identical, suggesting that analogous reactivity can be harnessed when the diamine is employed as a chelating scaffold.

C–F Activation Nucleophilic Substitution Pincer Ligands

High-Value Procurement Scenarios for 8-Fluoroquinoline-5,6-diamine


Genotoxicity-Profiled Lead Optimization with Mutagenic Warheads

Medicinal chemistry teams developing anticancer prodrugs or antibody-drug conjugates may intentionally select a mutagenic warhead. The demonstrated mutagenicity of the 8-fluoroquinoline core, in contrast to the non-mutagenic 3-fluoro isomer, provides a rational basis for choosing 8-fluoroquinoline-5,6-diamine as a DNA-damaging payload precursor [1].

High-Purity Metal-Pincer Catalysts for Olefin Polymerization

The 98 % commercial purity of 8-fluoroquinoline-5,6-diamine, combined with the ability of the 8-fluoro group to participate in post-metallation substitution chemistry, makes it a preferred diamine building block for single-site polymerisation catalysts, where trace impurities can dramatically affect catalyst activity and polymer microstructure [1][2].

Post-Synthetic Diversification via C–F Bond Activation

Researchers assembling a library of quinoline-based pincer ligands can exploit the unique lability of the C–F bond in the 8-fluoroquinoline core to introduce nucleophiles after complexation, a pathway that is unavailable with the 8-chloro or parent quinoline-5,6-diamine scaffolds [1].

Fluorescent Probe Design with Fine-Tuned Photophysics

The electron-withdrawing fluorine atom at the 8-position modulates the HOMO–LUMO gap of the quinoline chromophore, potentially shifting emission wavelengths and quantum yields relative to the non-fluorinated diamine. While direct photophysical data for 8-fluoroquinoline-5,6-diamine are not yet published, the well-documented effect of fluorine substitution on quinoline fluorescence provides a predictive framework for designing environment-sensitive probes [1].

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